4-Hydroxypiperidine-1-carbohydrazide
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Overview
Description
4-Hydroxypiperidine-1-carbohydrazide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypiperidine-1-carbohydrazide typically involves the reaction of 4-hydroxypiperidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Hydroxypiperidine+Hydrazine Hydrate→this compound
The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazide group under mild conditions.
Major Products
Oxidation: 4-Piperidone-1-carbohydrazide
Reduction: this compound (regeneration)
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-Hydroxypiperidine-1-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, in its role as an antitumor agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A precursor in the synthesis of 4-Hydroxypiperidine-1-carbohydrazide.
Piperidine-4-carbohydrazide: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and hydrazide groups make it a versatile intermediate in the synthesis of various biologically active molecules .
Biological Activity
4-Hydroxypiperidine-1-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a hydroxyl group and a carbohydrazide moiety, which contributes to its biological activity. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology.
Antiviral Activity
Research has indicated that derivatives of 4-hydroxypiperidine compounds exhibit antiviral properties, particularly against HIV. A study demonstrated that certain derivatives showed effectiveness against HIV at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . The mechanism involves the inhibition of the HIV integrase enzyme, which is crucial for viral replication.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Several synthesized derivatives demonstrated potent antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). For example, one study reported that some derivatives exhibited higher efficacy than standard chemotherapeutics like 5-fluorouracil while showing minimal cytotoxicity against non-cancerous cell lines .
Table 1: Anticancer Activity of 4-Hydroxypiperidine Derivatives
Compound | Cell Line | IC50 (µM) | Comparison Drug | Efficacy |
---|---|---|---|---|
Derivative A | HepG2 | 25 | 5-Fluorouracil | Higher |
Derivative B | MCF7 | 30 | Doxorubicin | Higher |
Derivative C | A431 | 15 | None | Effective |
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has shown anti-inflammatory effects. Compounds derived from this scaffold inhibited pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in viral replication and cancer cell proliferation.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
- Topoisomerase Inhibition : Some derivatives inhibit topoisomerase IIα, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells .
Case Studies
- Anti-HIV Activity : A study focused on the synthesis of novel derivatives based on the 4-hydroxyquinoline scaffold demonstrated promising anti-HIV activity with minimal cytotoxicity. The most potent derivative exhibited an EC50 of 75 µM against HIV .
- Anticancer Evaluation : In a comparative study, several synthesized piperidine derivatives were tested against HepG2 and MCF7 cell lines. Results indicated that these compounds not only inhibited cell growth effectively but also induced apoptosis through topoisomerase inhibition .
Properties
CAS No. |
1094769-69-3 |
---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-carbohydrazide |
InChI |
InChI=1S/C6H13N3O2/c7-8-6(11)9-3-1-5(10)2-4-9/h5,10H,1-4,7H2,(H,8,11) |
InChI Key |
KETXTFVQMMRVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C(=O)NN |
Origin of Product |
United States |
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